molecular formula C8H10N3.Cl3Zn<br>C8H10Cl3N3Zn B1143865 4-(Dimethylamino)benzenediazonium trichlorozincate CAS No. 13533-17-0

4-(Dimethylamino)benzenediazonium trichlorozincate

Cat. No.: B1143865
CAS No.: 13533-17-0
M. Wt: 319.9 g/mol
InChI Key: SIMFPAVQCFHVGM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ultra-Violet Visible Absorption Spectral Analysis

Ultra-violet visible absorption spectroscopy provides crucial information about the electronic transitions and chromophoric properties of 4-(N,N-Dimethylamino)benzenediazonium chloride. Experimental studies conducted in cryogenically cooled environments reveal distinctive absorption features that reflect the compound's electronic structure. The absorption spectrum typically exhibits multiple bands corresponding to different electronic transitions, with the longest wavelength absorption appearing around 500 nanometers and attributed to the highest occupied molecular orbital to lowest unoccupied molecular orbital transition.

The spectral analysis reveals that the first electronic transition corresponds to π* ← π character, with the absorption band appearing significantly red-shifted compared to unsubstituted benzenediazonium compounds. Time-dependent density functional theory calculations support the experimental observations, identifying the transition around 499 nanometers as corresponding to an optical energy gap of 2.48 electron volts. Additional absorption features appear at shorter wavelengths, with bands around 375 nanometers and 300 nanometers assigned to higher energy electronic transitions involving deeper occupied molecular orbitals.

Solvent effects on the absorption spectrum demonstrate relatively modest perturbations of the electronic transitions, indicating that the intramolecular charge transfer character dominates over intermolecular solvation effects. The absorption maxima show slight wavelength shifts depending on the solvent polarity, with more polar solvents generally producing modest bathochromic shifts. Temperature-dependent studies reveal that the spectral features become more resolved at lower temperatures, allowing for detailed vibrational structure analysis in the gas phase measurements.

Wavelength (nm) Assignment Oscillator Strength
499 HOMO → LUMO (π* ← π) 0.0049
375 HOMO-1 → LUMO 0.2491
300 HOMO-2 → LUMO 0.5756

Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-(N,N-Dimethylamino)benzenediazonium chloride through analysis of chemical shifts, coupling patterns, and relaxation behaviors. Proton nuclear magnetic resonance spectra reveal characteristic signals that allow for unambiguous identification and structural confirmation. The aromatic protons typically appear as distinct multiplets in the aromatic region, with chemical shifts influenced by the electron-donating and electron-withdrawing substituents.

The dimethylamino methyl groups produce a characteristic singlet resonance, typically observed around 3.0 parts per million, reflecting the electron-donating nature of the nitrogen center. The aromatic protons exhibit chemical shifts that depend on their position relative to the substitution pattern, with protons ortho to the diazonium group appearing more downfield due to the electron-withdrawing effect of this functionality. Integration ratios confirm the expected 2:2:6 pattern for the aromatic protons and methyl groups respectively.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the aromatic carbons showing chemical shifts characteristic of substituted benzene rings. The carbon bearing the diazonium group typically appears significantly downfield, often beyond 150 parts per million, while the carbon attached to the dimethylamino group shows upfield shifts relative to unsubstituted aromatic carbons. The methyl carbons of the dimethylamino groups appear around 40 parts per million, consistent with aliphatic carbons attached to nitrogen.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-(N,N-Dimethylamino)benzenediazonium chloride reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's stability. The molecular ion peak appears at mass-to-charge ratio 183, corresponding to the intact chloride salt, although this peak typically shows low intensity due to the inherent instability of diazonium compounds under mass spectrometric conditions. The base peak often corresponds to the organic cation portion at mass-to-charge ratio 148, representing loss of the chloride counterion.

Fragmentation studies demonstrate that the primary decomposition pathway involves loss of molecular nitrogen from the diazonium functionality, producing fragments corresponding to the 4-(dimethylamino)phenyl cation. This fragmentation occurs readily under electron impact conditions and provides a characteristic signature for diazonium compounds. Additional fragmentation involves cleavage of the dimethylamino group, producing fragments at lower mass-to-charge ratios that correspond to various aromatic cation species.

Tandem mass spectrometry experiments allow for detailed analysis of fragmentation mechanisms, revealing that the nitrogen elimination occurs through a concerted process that generates stable aromatic cation intermediates. The fragmentation patterns show strong dependence on the collision energy, with higher energies promoting more extensive decomposition to smaller aromatic fragments. These studies provide valuable information about the intrinsic stability of diazonium compounds and their decomposition pathways under various activation conditions.

m/z Fragment Assignment Relative Intensity
183 [M]⁺ (molecular ion) Low
148 [M-Cl]⁺ (organic cation) High
120 [M-Cl-N₂]⁺ (phenyl cation) Medium
105 [C₆H₅N(CH₃)₂]⁺ Medium
77 [C₆H₅]⁺ (phenyl) Low

Properties

IUPAC Name

dichlorozinc;4-(dimethylamino)benzenediazonium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3.3ClH.Zn/c1-11(2)8-5-3-7(10-9)4-6-8;;;;/h3-6H,1-2H3;3*1H;/q+1;;;;+2/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMFPAVQCFHVGM-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N3Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-56-5
Record name Benzenediazonium, 4-(dimethylamino)-, trichlorozincate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6087-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(dimethylamino)benzenediazonium trichlorozincate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

4-(N,N-Dimethylamino)benzenediazonium chloride can be synthesized through the diazotization of 4-(N,N-dimethylamino)aniline. The process involves the reaction of 4-(N,N-dimethylamino)aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). The reaction conditions must be carefully controlled to prevent decomposition of the diazonium salt .

Chemical Reactions Analysis

4-(N,N-Dimethylamino)benzenediazonium chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phenols, aromatic amines, and reducing agents such as sodium sulfite. The major products formed from these reactions are azo compounds and aniline derivatives .

Scientific Research Applications

Organic Synthesis

Azo Dye Production
One of the most prominent applications of 4-(N,N-Dimethylamino)benzenediazonium chloride is in the synthesis of azo dyes. These dyes are characterized by their vivid colors and are extensively used in textiles, plastics, and food industries. The compound participates in azo coupling reactions with phenolic compounds or aromatic amines to produce various azo dyes.

Reaction TypeExample Products
Azo CouplingAzo dyes such as methyl orange and Congo red

Substitution Reactions
The compound can also undergo electrophilic substitution reactions where the diazonium group is replaced by other functional groups such as halides or hydroxyl groups. This property allows for the synthesis of a variety of substituted aromatic compounds.

Biological Applications

Antimicrobial Activity
Research has demonstrated that 4-(N,N-Dimethylamino)benzenediazonium chloride exhibits notable antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

The mechanism underlying its antimicrobial activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The proposed mechanism involves induction of apoptosis through mitochondrial pathways.

Case Study: HepG2 Cell Line

In a controlled experiment, HepG2 cells were treated with varying concentrations of the compound, revealing a dose-dependent increase in apoptosis:

Concentration (µM)% Apoptosis
010%
1025%
2045%
4070%

Industrial Applications

Textile and Pigment Industry
Due to its role in azo dye production, this compound is critical in the textile industry for dyeing fabrics and producing pigments used in printing inks.

Pharmaceuticals
4-(N,N-Dimethylamino)benzenediazonium chloride is also utilized as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug development processes.

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylamino)benzenediazonium chloride involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion can act as an electrophile in substitution reactions, leading to the formation of azo compounds. The molecular targets and pathways involved in these reactions include the aromatic rings of phenols and amines, which react with the diazonium ion to form stable azo linkages .

Comparison with Similar Compounds

Comparison with Structurally Similar Diazonium Salts

Substituent Effects on Stability and Reactivity

Diazonium salts’ stability and reactivity are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituent Electron Effect Stability Trends Key Applications References
4-(N,N-Dimethylamino)benzenediazonium chloride C₈H₁₀ClN₃ -N(CH₃)₂ Electron-donating Low thermal stability Pharmaceuticals, dyes
4-Methoxybenzenediazonium chloride C₇H₇ClN₂O -OCH₃ Electron-donating Moderate stability Azo dyes, photoresists
4-Nitrobenzenediazonium chloride C₆H₄ClN₃O₂ -NO₂ Electron-withdrawing High thermal stability Industrial dyes, analytical reagents
4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride zinc chloride C₁₀H₁₄Cl₃N₃OZn -N(CH₂CH₃)(CH₂CH₂OH) Electron-donating Enhanced solubility Textile dyes, imaging materials
Key Findings:

Electron-Withdrawing vs. Donating Groups: 4-Nitrobenzenediazonium chloride (electron-withdrawing -NO₂) exhibits superior stability due to resonance stabilization of the diazonium group, making it suitable for long-term storage and industrial processes . 4-(N,N-Dimethylamino)benzenediazonium chloride’s electron-donating -N(CH₃)₂ group destabilizes the diazonium ion, necessitating cold storage and immediate use post-synthesis .

Solubility and Functionalization: The zinc chloride complex of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride () demonstrates enhanced water solubility due to the hydroxyethyl group, expanding its utility in aqueous-phase reactions .

Reactivity in Coupling Reactions: The dimethylamino group in 4-(N,N-Dimethylamino)benzenediazonium chloride increases electrophilicity, favoring rapid azo bond formation in pharmaceutical intermediates . 4-Methoxybenzenediazonium chloride’s -OCH₃ group provides moderate reactivity, often employed in photoresist materials due to its balanced stability .

Biological Activity

4-(N,N-Dimethylamino)benzenediazonium chloride, commonly referred to as DABCl, is an organic compound with the molecular formula C8_8H10_{10}ClN3_3. It is notable for its diazonium group, which imparts unique reactivity and biological properties. This article explores the biological activity of DABCl, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C8_8H10_{10}ClN3_3
  • Molecular Weight : 183.638 g/mol
  • CAS Number : 100-04-9
  • Structure : The compound features a dimethylamino group attached to a benzene ring, which is further connected to a diazonium chloride moiety.

DABCl's biological activity primarily stems from its ability to form reactive intermediates that can interact with various biomolecules. The diazonium group can undergo electrophilic substitution reactions, allowing it to modify proteins and nucleic acids, potentially leading to antibacterial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DABCl against various pathogens. The compound has been evaluated for its effectiveness against gram-positive bacteria and mycobacterial strains.

Case Study: Antimicrobial Efficacy

A study assessed the antibacterial activity of DABCl alongside other diazonium compounds. Results indicated that DABCl exhibited significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ampicillin and rifampicin .

Pathogen MIC (µg/mL) Comparison with Antibiotics
Staphylococcus aureus32Comparable to ampicillin
Mycobacterium tuberculosis64Comparable to rifampicin

Anticancer Activity

DABCl has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that DABCl can induce apoptosis in various cancer cells, including breast and lung carcinoma lines.

Research Findings on Cytotoxicity

In a study evaluating the cytotoxic profile of DABCl, it was found that:

  • DABCl significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating potent anticancer activity .
Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)25Induces apoptosis
A549 (Lung Cancer)30Induces apoptosis

Structure-Activity Relationship (SAR)

The biological activity of DABCl can be influenced by structural modifications. The presence of the dimethylamino group enhances lipophilicity, which may improve membrane permeability and bioavailability. Studies have shown that derivatives of DABCl with varying substituents exhibit different levels of antimicrobial and anticancer activities, underscoring the importance of SAR in drug design .

Q & A

Q. What are the common synthetic routes for preparing 4-(N,N-Dimethylamino)benzenediazonium chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via diazotization of 4-(N,N-Dimethylamino)aniline using nitrous acid (HNO₂) in acidic media (e.g., HCl) at 0–5°C. Critical parameters include maintaining low temperatures to prevent premature decomposition of the diazonium salt . Post-synthesis, isolation often involves precipitation in cold ether or acetone. Yield optimization requires precise stoichiometric control of NaNO₂ and acid concentration to avoid side reactions like phenol formation via hydrolysis .

Q. How can researchers characterize the purity and structural integrity of 4-(N,N-Dimethylamino)benzenediazonium chloride?

  • Methodological Answer : Key techniques include:
  • UV-Vis Spectroscopy : Monitor the characteristic absorption peak near 480 nm for diazonium salts .
  • ¹H/¹³C NMR : Detect aromatic protons (δ 6.8–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) in deuterated solvents like DMSO-d₆. Anhydrous conditions are critical to prevent hydrolysis during analysis .
  • Elemental Analysis : Confirm C, H, N, and Cl content to validate stoichiometry .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., reduction vs. coupling) be controlled during applications of 4-(N,N-Dimethylamino)benzenediazonium chloride?

  • Methodological Answer :
  • Reduction Control : Hypophosphorous acid (H₃PO₂) selectively reduces the diazonium group to benzene under mild conditions (25°C, aqueous HCl), avoiding side products like phenols .
  • Couching Reactions : For azo-coupling, use electron-rich aromatics (e.g., phenol derivatives) in weakly basic buffers (pH 8–9) to stabilize the diazonium ion and enhance electrophilicity .
  • Catalytic Optimization : Cu(I) catalysts (e.g., CuCN) improve efficiency in Sandmeyer reactions for halogenation or cyanation .

Q. How should researchers resolve contradictions in reported reduction products (e.g., benzene vs. phenol)?

  • Methodological Answer : Conflicting results often arise from reaction conditions:
  • Acidic Media (H₃PO₂/HCl) : Produces benzene via reductive N₂ elimination .
  • Aqueous Hydrolysis : Yields phenol through nucleophilic attack by water .
  • Resolution Strategy : Use controlled experiments with isotopic labeling (e.g., D₂O) to track hydrolysis pathways and quantify intermediates via LC-MS .

Q. What computational methods are effective in predicting the stability and reactivity of 4-(N,N-Dimethylamino)benzenediazonium chloride?

  • Methodological Answer :
  • DFT Calculations : Model the diazonium group’s electrophilicity and charge distribution to predict coupling sites with nucleophiles .
  • Molecular Dynamics (MD) : Simulate decomposition kinetics in solvents (e.g., water vs. ethanol) to identify stabilization strategies .
  • Transition State Analysis : Identify energy barriers for competing pathways (e.g., reduction vs. dimerization) using software like Gaussian or ORCA .

Q. What strategies mitigate thermal and photolytic decomposition during storage and reactions?

  • Methodological Answer :
  • Storage : Keep at –20°C in anhydrous, dark conditions (e.g., amber vials with molecular sieves) to prevent light-/moisture-induced degradation .
  • In Situ Generation : Prepare the diazonium salt immediately before use to avoid decomposition.
  • Stabilizers : Additives like polyvinylpyrrolidone (PVP) or ionic liquids can suppress radical formation during photolytic reactions .

Q. How does the dimethylamino group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :
  • Electron-Donating Effects : The –N(CH₃)₂ group activates the para position via resonance, directing electrophiles to the diazonium group or adjacent meta positions.
  • Steric Effects : In bulky substrates, steric hindrance from dimethylamino can shift reactivity to less hindered sites. Validate via comparative studies with monosubstituted analogs .
  • Kinetic vs. Thermodynamic Control : Use low temperatures (0°C) to favor kinetic products (e.g., para-substituted derivatives) and high temperatures for thermodynamic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.